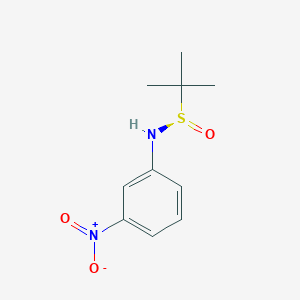

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide

Descripción general

Descripción

®-N-(3-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound commonly used in asymmetric synthesis. Its unique structure, featuring a tert-butanesulfinyl group and a nitrophenyl group, makes it a valuable reagent in organic chemistry for the preparation of enantiomerically pure compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-Nitrophenyl) tert-butanesulfinamide typically involves the reaction of tert-butanesulfinyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for ®-N-(3-Nitrophenyl) tert-butanesulfinamide would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and cost-effectiveness. This might include continuous flow processes and the use of automated systems to control reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

®-N-(3-Nitrophenyl) tert-butanesulfinamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the tert-butanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the sulfinamide, making it more reactive towards nucleophiles.

Major Products

Reduction: Reduction of the nitro group yields ®-N-(3-Aminophenyl) tert-butanesulfinamide.

Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide serves as a chiral auxiliary in the asymmetric synthesis of various nitrogen-containing compounds. This application is particularly significant in producing enantiomerically pure amines, which are essential in drug development.

- Chiral Amine Synthesis : The compound facilitates the formation of chiral amines through nucleophilic addition to sulfinimines, leading to products with high stereoselectivity.

Pharmaceutical Development

The compound has been utilized in synthesizing biologically active molecules, including pharmaceuticals that target specific receptors or pathways.

- Case Study : Research indicates that derivatives synthesized using this compound exhibit enhanced efficacy compared to their racemic counterparts. For instance, it has been employed in synthesizing antihistamines and neurokinin receptor antagonists, showcasing its versatility in medicinal chemistry.

Natural Product Synthesis

The compound plays a role in the synthesis of complex natural products and alkaloids, which often contain nitrogen heterocycles.

- Heterocycle Formation : It has been effectively used in synthesizing various nitrogen heterocycles such as pyrrolidines and piperidines, which are prevalent in many natural products and approved drugs.

Data Tables

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Asymmetric Synthesis | Chiral amine production | High enantiomeric excess achieved |

| Pharmaceutical Development | Antihistamine synthesis | Increased efficacy over racemic form |

| Natural Product Synthesis | Synthesis of alkaloids | Access to complex structures |

Case Studies

- Synthesis of Antihistamines : A study demonstrated that this compound could be utilized to synthesize cetirizine derivatives with improved pharmacological properties compared to traditional methods.

- Neurokinin Receptor Antagonism : Research highlighted its application in synthesizing compounds that act as antagonists at neurokinin receptors, indicating its potential beyond traditional amine synthesis.

- Antimicrobial Activity : Derivatives produced from this sulfinamide have shown significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

Mecanismo De Acción

The mechanism by which ®-N-(3-Nitrophenyl) tert-butanesulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereocontrolled environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-N-(3-Nitrophenyl) tert-butanesulfinamide: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

N-(3-Nitrophenyl) tert-butanesulfinamide: Without the chiral center, used in non-stereoselective synthesis.

N-(3-Nitrophenyl) sulfinamides: Variants with different alkyl groups instead of tert-butyl, used for different reactivity profiles.

Uniqueness

®-N-(3-Nitrophenyl) tert-butanesulfinamide is unique due to its combination of a chiral sulfinamide group and a nitrophenyl group, making it highly effective in asymmetric synthesis. Its ability to introduce chirality into target molecules with high enantioselectivity sets it apart from other similar compounds.

Actividad Biológica

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, making it valuable in the development of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in drug development.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with receptors and enzymes involved in critical cellular pathways.

- Target Receptors : The compound is hypothesized to interact with insulin-like growth factor 1 receptor (IGF-1R) and colony-stimulating factor 1 receptor (CSF-1R), which are crucial for regulating cellular proliferation and survival.

- Signaling Pathways : Activation of these receptors can lead to downstream signaling through pathways such as the PI3K/Akt pathway and the MAPK pathway, influencing cell growth and differentiation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability under physiological conditions are critical for its absorption.

- Distribution : Its lipophilicity may influence how well it penetrates biological membranes.

- Metabolism : The metabolic pathways and half-life of the compound are crucial for determining its efficacy and safety profile in vivo.

- Excretion : Understanding how the body eliminates the compound helps assess potential accumulation and toxicity .

In Vitro Studies

Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:

- Cell Lines Tested : The compound has been tested on several cancerous and non-cancerous cell lines, including rat glioblastoma cells (C6), human cervix cells (HeLa), and mouse mammary cells (4T1).

- Results : MTT assays showed a dose-dependent cytotoxic response, indicating significant antitumoral activity against certain cell lines, particularly at higher concentrations .

Case Studies

Recent case studies highlight the compound's role in drug development:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in increased apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Further investigations revealed that this compound could inhibit specific enzymes involved in tumor progression, although detailed mechanisms remain to be elucidated.

Applications in Drug Development

This compound serves as a versatile building block in asymmetric synthesis:

- Chiral Auxiliary : It is widely used as a chiral auxiliary in the synthesis of amines and other nitrogen-containing compounds, which are prevalent in many pharmaceuticals.

- Synthesis of N-Heterocycles : The compound facilitates the synthesis of various N-heterocycles that are crucial for developing new therapeutic agents .

Summary Table of Biological Activity

| Activity Type | Target/Cell Line | Observations |

|---|---|---|

| Cytotoxic Activity | C6 Rat Glioblastoma | Dose-dependent response observed |

| Enzyme Inhibition | Various Tumor Progression Enzymes | Potential inhibition noted |

| Antitumor Activity | HeLa and 4T1 Cells | Significant apoptosis induction |

Propiedades

IUPAC Name |

(R)-2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOBQSLCKBIXMZ-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.